molecular formula C7H6FI B081044 4-Fluoro-2-iodotoluene CAS No. 13194-67-7

4-Fluoro-2-iodotoluene

Cat. No. B081044
Key on ui cas rn: 13194-67-7
M. Wt: 236.02 g/mol
InChI Key: RZGYAMQMAVTAKP-UHFFFAOYSA-N
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Patent
US07790729B2

Procedure details

N-Bromosuccinimide (0.61 g, 3.4 mmol) and VAZO (0.10 g, 0.41 mmol) were added to a solution of 4-fluoro-2-iodotoluene (0.75 g, 3.2 mmol) in carbon tetrachloride (45 mL). The resulting suspension was stirred and heated under reflux for 18 hours. It was then cooled and filtered, the solid was rinsed with carbon tetrachloride (5 mL), and the combined filtrates were concentrated under reduced pressure. The residue was purified by flash column chromatography (eluting with hexanes) to provide 322 (0.58 g, 58% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.51 (dd, J=8.0, 2.5 Hz, 1H); 7.38 (dd, J=8.4, 5.7 Hz, 1H); 7.00 (dt, J=8.2, 2.7 Hz, 1H); 4.54 (s, 2H).
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C.[F:21][C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[C:24]([I:29])[CH:23]=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:28][C:25]1[CH:26]=[CH:27][C:22]([F:21])=[CH:23][C:24]=1[I:29]

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.1 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
0.75 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C)I
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was rinsed with carbon tetrachloride (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (eluting with hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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